

# Technical Support Center: Managing Ammonium Bisulfide Corrosion

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Compound of Interest		
Compound Name:	Ammonium bisulfide	
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This technical support center provides in-depth guidance on the mitigation and management of **ammonium bisulfide** (NH4HS) corrosion, a significant threat to the integrity of refinery equipment. The following frequently asked questions, troubleshooting guides, and protocols are designed for engineers, materials scientists, and technical professionals working in refinery operations.

### Frequently Asked Questions (FAQs)

Q1: What is **ammonium bisulfide** (NH4HS) corrosion and where does it typically occur in a refinery?

**Ammonium bisulfide** (NH4HS) corrosion, also known as alkaline sour water corrosion, is an aggressive form of corrosion that occurs when ammonia (NH3) and hydrogen sulfide (H2S) react to form NH4HS.[1] In hydroprocessing units, these reactions are common as organic nitrogen and sulfur compounds in the feedstock are converted into NH3 and H2S.[2] As the reactor effluent cools, solid NH4HS salts can precipitate, leading to fouling, plugging, and severe under-deposit corrosion.[1][3]

This type of corrosion is prevalent in:

 Hydroprocessing Units: Including hydrotreaters and hydrocrackers, particularly in the reactor effluent air cooler (REAC) systems.[1][4][5]

### Troubleshooting & Optimization





- Sour Water Strippers (SWS): These units experience some of the most severe sour water corrosion.[5]
- FCC and Coker Units: NH4HS can form and precipitate in the fractionator overheads.[3][6]
- Amine Units: Specifically in the regenerator overhead system.[1]

Q2: What are the critical factors that influence the rate of NH4HS corrosion?

The corrosivity of NH4HS solutions is governed by several interconnected process variables:

- NH4HS Concentration: Corrosion rates generally increase as the concentration of NH4HS
  rises. Solutions with over 2 wt% NH4HS are considered increasingly corrosive, with
  concentrations sometimes managed to stay below 8 wt%.[5][6][7]
- Velocity and Turbulence: High fluid velocity and turbulence can accelerate corrosion by increasing wall shear stress, removing protective sulfide films, and causing erosioncorrosion.[4][5][8] This is often seen in piping elbows, welds, and exchanger inlets.[2][5]
- Temperature: Temperature influences salt deposition. NH4HS salts typically precipitate when temperatures drop below the dew point, which is often around 190°F (88°C) or lower, depending on partial pressures.[2][5]
- H2S Partial Pressure: A higher H2S partial pressure is a significant factor that increases the corrosion rate in H2S-dominated sour water systems.[4][8][9]
- pH: The pH of the sour water environment plays a crucial role in the stability of the protective iron sulfide layer.[6]
- Contaminants: The presence of cyanides and chlorides can significantly increase corrosion rates, and in some cases, cause stainless steels to corrode faster than carbon steel.[3][10]

Q3: What materials are most susceptible and most resistant to NH4HS corrosion?

Material selection is a critical defense against NH4HS corrosion.

• Least Resistant: Carbon steel and low-alloy steels are highly susceptible and can experience very high corrosion rates, sometimes exceeding 200 mils per year (mpy).[5][6] Copper



alloys, like admiralty brass, are also rapidly corroded.[6]

More Resistant: 300 series stainless steels (e.g., 304L, 316L), duplex stainless steels, nickel-based alloys (like Alloy C276), and titanium are significantly more resistant.[4][5][6] However, their performance depends on the specific NH4HS concentration, velocity, and presence of contaminants.[5] Duplex stainless steels can be susceptible to sulfide stress cracking (SSC) in some conditions.[5]

Q4: What are the primary strategies for mitigating and controlling NH4HS corrosion?

A multi-faceted approach is required for effective control:

- Wash Water Injection: This is the most common and critical control method. Injecting
  sufficient high-quality water upstream of the salt deposition point dissolves NH4HS salts,
  preventing fouling and diluting the corrosive solution.[1][2][7][11]
- Material Selection: Upgrading metallurgy from carbon steel to more resistant alloys like stainless steel or nickel alloys in high-risk areas is a key long-term strategy.[3][6]
- Corrosion Inhibitors: Chemical inhibitors, such as ammonium polysulfide, can be added to passivate metal surfaces and reduce corrosion rates.[3][12]
- Process Control: Maintaining process temperatures above the salt deposition point and controlling fluid velocities within acceptable limits for the given material can significantly reduce risk.[2][5]
- Design Considerations: Ensuring a balanced, symmetrical flow distribution in piping and air coolers helps prevent localized high velocities and turbulence that can lead to accelerated corrosion.[2]

## **Troubleshooting Guides**

This section provides a structured approach to diagnosing and resolving common issues related to **ammonium bisulfide** corrosion.

# Issue 1: Rapid Increase in Corrosion Rates in Reactor Effluent System



- Symptoms: Corrosion probe readings spike; ultrasonic thickness (UT) measurements show accelerated metal loss; leaks develop in piping or exchanger tubes.
- Troubleshooting Steps:
  - Verify Wash Water System Operation:
    - Flow Rate: Confirm the wash water injection rate is sufficient to keep the NH4HS concentration in the sour water below the recommended limit (e.g., < 8 wt%).[7] A low flow rate can lead to highly corrosive, concentrated sour water.[7]
    - Water Quality: Analyze the wash water for contaminants. Dissolved oxygen or cyanides can dramatically accelerate corrosion.[13] The pH should be within the target range (typically 7.0 to 9.0).[11]
    - Injection Point & Distribution: Ensure water is injected continuously upstream of the salt deposition point and that the injection nozzle provides good distribution to scrub salts from the vapor phase.[7][11][14] Poor distribution can leave areas unprotected.
  - Check Process Parameters:
    - Feed Composition: An increase in nitrogen or sulfur content in the feedstock will produce more ammonia and H2S, leading to higher NH4HS concentrations.[1][5]
    - Temperature Profile: Check temperatures in the effluent train. Operating below the salt deposition temperature without adequate water washing will cause salt precipitation and potential under-deposit corrosion.[1][5]
    - Flow Velocity: Review process flow rates. An increase in velocity beyond the design limits for the installed metallurgy can strip away protective films and cause erosioncorrosion.[5]
  - Inspect for Fouling and Deposits:
    - If the unit can be taken offline, inspect heat exchanger tubes and piping for deposits.[2]
       White, crystalline deposits often indicate ammonium chloride, while yellow/green



deposits suggest **ammonium bisulfide**.[2] These deposits can lead to severe localized under-deposit corrosion.

# Issue 2: Fouling and High Pressure Drop in Heat Exchangers

- Symptoms: Loss of heat transfer duty in exchangers; a steady increase in differential pressure across the equipment.
- Troubleshooting Steps:
  - Analyze Salt Deposition Potential:
    - Use process simulation software or calculate the salt deposition temperature based on the partial pressures of NH3 and H2S.[8] Compare this with the operating temperature of the affected equipment. Fouling is highly likely if the equipment operates at or below this temperature.[1]
  - Evaluate Wash Water System Effectiveness:
    - Fouling is a primary indicator of an inadequate wash water system.[7] Review the flow rate to ensure it's sufficient to dissolve all salts formed.[7]
    - Intermittent water washing, if used, may not be frequent or long enough to remove all accumulated salts.[14] Continuous injection is often preferred.[13]
  - Plan for Cleaning/Decontamination:
    - If fouling is severe, the equipment may need to be shut down for cleaning. Water washing during shutdown can dissolve the NH4HS salts.[11]

#### **Data Tables**

# Table 1: Relative Resistance of Materials to NH4HS Corrosion



Material Class	Example Alloys	General Resistance & Comments
Carbon Steel	CS, Low-Alloy Steels	Low: Prone to high rates of general and localized corrosion, especially at high velocities and NH4HS concentrations.[5][6]
Stainless Steels	304L, 316L	Moderate to High: Generally good resistance, but can be susceptible to pitting and cracking, especially in the presence of chlorides or cyanides.[4][6][10]
Duplex Stainless Steels	2205	High: Good resistance but can be susceptible to SSC and hydrogen embrittlement if not properly heat-treated (welds). [5][9]
Nickel-Based Alloys	Alloy C276, Alloy 800	Very High: Excellent resistance across a wide range of NH4HS concentrations and process conditions.[2][6][9]
Titanium	Titanium and its alloys	Very High: Used successfully in highly corrosive services like SWS overhead condensers.[6]

# **Table 2: Typical Velocity Limits and Wash Water Parameters**



Parameter	Value	Purpose & Remarks
Velocity Limit (Carbon Steel)	< 20 ft/sec (6 m/s)	To minimize erosion-corrosion.  Lower limits may be needed  for higher NH4HS  concentrations.[6][13]
NH4HS Concentration in Sour Water	< 2-8 wt%	Maintaining a lower concentration dilutes the corrosivity of the sour water.[5]
Wash Water pH	7.0 - 9.0	To maintain a stable, protective iron sulfide film.[11]
Wash Water Hardness (as CaCO3)	< 1.0 ppmw	To prevent scaling in equipment.[11]
Wash Water Dissolved Iron	< 0.1 ppmw	To avoid introducing corrosion products that can deposit and cause fouling.[11]

# Experimental & Monitoring Protocols Protocol 1: Corrosion Monitoring with Electrical Resistance (ER) Probes

This protocol outlines the general methodology for using ER probes to monitor corrosion in high-risk areas of a refinery unit.

1. Objective: To obtain real-time corrosion rate data to assess the effectiveness of mitigation strategies and provide early warning of corrosive upsets.

#### 2. Methodology:

 Probe Selection: Choose an ER probe with a material of construction matching the piping or equipment being monitored (e.g., carbon steel). Select a probe element thickness appropriate for the expected corrosion rate to ensure adequate lifespan and sensitivity.

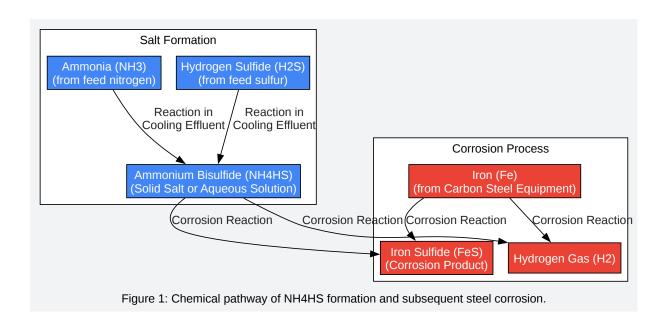


- Location: Install probes in locations known to be susceptible to NH4HS corrosion, such as downstream of the wash water injection point, in piping elbows, and at the inlet to reactor effluent air coolers.[15]
- Installation: Install the probe so that the sensing element is flush with the internal pipe wall to accurately measure the corrosion experienced by the equipment.
- Data Acquisition: Connect the probe to a data logger or the plant's distributed control system (DCS). Set the data logging frequency based on process stability (e.g., hourly readings).
- Data Interpretation:
  - Monitor the trend of metal loss over time. A stable, low slope indicates effective corrosion control.
  - A sharp increase in the slope indicates a corrosive upset. Correlate this change with process data (e.g., loss of wash water, temperature excursions, changes in feed) to identify the root cause.
  - Use the data to optimize corrosion inhibitor injection rates and wash water flow.

### **Visualizations**

Diagram 1: NH4HS Formation and Corrosion Pathway



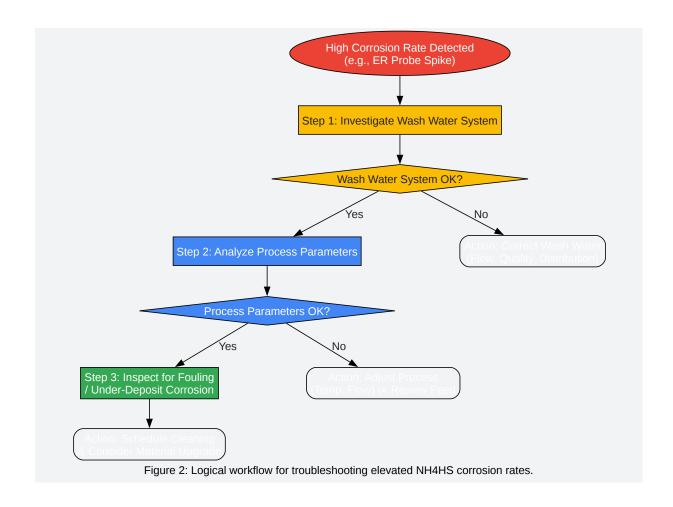


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Caption: Figure 1: Chemical pathway of NH4HS formation and subsequent steel corrosion.

# Diagram 2: Troubleshooting Workflow for High Corrosion Rates



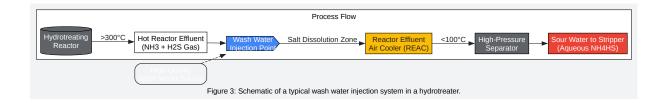


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Caption: Figure 2: Logical workflow for troubleshooting elevated NH4HS corrosion rates.

### **Diagram 3: Wash Water Injection System Schematic**





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Caption: Figure 3: Schematic of a typical wash water injection system in a hydrotreater.

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